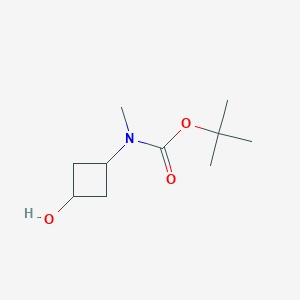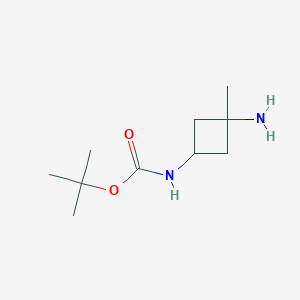![molecular formula C7H14N2 B3021988 (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane CAS No. 1127236-01-4](/img/structure/B3021988.png)
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane
Overview
Description
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[221]heptane is a chiral bicyclic compound that belongs to the class of diazabicyclo compounds It is characterized by its rigid structure and the presence of two nitrogen atoms within the bicyclic framework
Mechanism of Action
Target of Action
The primary target of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane is the Biginelli reaction . This reaction involves the cyclocondensation of ethyl acetoacetate, representative aromatic aldehydes, and urea . The compound acts as an organocatalyst in this reaction .
Mode of Action
This compound and its N-methylated derivative effectively catalyze the Biginelli reaction . The reaction results in the formation of 3,4-dihydropyrimidin-2(1H)-one (DHPM), a heterocycle of great importance due to its interesting biological activity . The compound favors the formation of the (S) enantiomer .
Biochemical Pathways
The Biginelli reaction is a multicomponent reaction that combines three or more reagents in a single chemical step to afford a product containing segments of the starting substrates . The product, DHPM, is a chiral compound, and the configuration at the stereogenic carbon C(4) determines its biological properties .
Pharmacokinetics
The pharmacokinetic properties of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[22The solubility of a similar compound, (1s,4s)-2-oxa-5-azabicyclo[221]heptane, is reported to be 418 mg/ml , which may give some indication of the bioavailability of this compound.
Result of Action
The result of the action of this compound is the formation of DHPMs in good yields and moderate enantioselectivities . DHPMs are known to possess biological activity and have been used as antihypertensive, antiviral, antibacterial, or anticancer agents .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Additionally, the synthetic protocol for the preparation of the compound from (S)-trans-4-hydroxyproline has been optimized by the use of microwave irradiation instead of conventional heating .
Biochemical Analysis
Biochemical Properties
It has been used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes . These complexes can interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may have antiproliferative activity against certain cancer cell lines . It is thought to influence cell function by interacting with various cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane typically involves the use of trans-4-hydroxy-L-proline as a starting material. The synthetic route includes the following steps:
N-Tosylation: Trans-4-hydroxy-L-proline is N-tosylated to form N-tosyl-4-hydroxy-L-proline.
Reduction: The N-tosyl-4-hydroxy-L-proline is reduced to (2S,4S)-4-hydroxyprolinol.
Tosylation: Both hydroxy groups are tosylated to form a tosylated intermediate.
Cyclization: The tosylated intermediate reacts with methylamine under pressure to form the bicyclic structure.
Deprotection: The N-tosyl group is removed using hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: The parent compound without the ethyl substitution.
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A methyl-substituted derivative.
(1S,4S)-2,5-Diazoniabicyclo[2.2.1]heptane: A protonated form of the parent compound.
Uniqueness
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes .
Properties
IUPAC Name |
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSEBFGEBLLQN-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]2C[C@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693022 | |
| Record name | (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-61-7 | |
| Record name | (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)



